molecular formula C50H81O7P2-3 B1264649 All-trans-decaprenyl diphosphate(3-)

All-trans-decaprenyl diphosphate(3-)

Número de catálogo: B1264649
Peso molecular: 856.1 g/mol
Clave InChI: FSCYHDCTHRVSKN-CMVHWAPMSA-K
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Descripción

All-trans-decaprenyl diphosphate(3-) is an organophosphate oxoanion which is obtained from all-trans-decaprenyl diphosphate by removal of the three protons from the diphosphate group. The major species at pH 7.3. It is a conjugate base of an all-trans-decaprenyl diphosphate.

Análisis De Reacciones Químicas

Catalytic Regulation

  • Substrate inhibition : High concentrations of IPP or FPP inhibit decaprenyl synthase activity, ensuring controlled chain elongation .

  • Metal ion dependency : Mg²⁺ or Mn²⁺ is required for optimal enzyme activity .

Inhibitors

  • Zaragozic acids : Competitive inhibitors targeting the active site of polyprenyl synthases, disrupting decaprenyl diphosphate synthesis .

  • Bisphosphonates : Interfere with diphosphate binding, reducing enzymatic efficiency .

Comparative Analysis of Prenyl Diphosphate Synthases

The table below highlights enzymes involved in synthesizing analogous polyprenyl diphosphates:

EnzymeProductChain LengthOrganismKey Role
Decaprenyl diphosphate synthaseAll-trans-decaprenyl diphosphateC₅₀Homo sapiensUbiquinone-10 biosynthesis
Solanesyl diphosphate synthaseAll-trans-solanesyl diphosphateC₄₅ArabidopsisPlastoquinone biosynthesis
Bactoprenyl diphosphate synthaseBactoprenyl diphosphateC₅₅Escherichia coliPeptidoglycan synthesis

Sources:

Biochemical Interactions and Downstream Pathways

  • Dolichol synthesis : Decaprenyl diphosphate is reduced to dolichol, which anchors glycans in glycoprotein synthesis .

  • Membrane localization : The compound’s hydrophobicity facilitates its integration into lipid bilayers, aiding interactions with membrane-bound enzymes like dolichol phosphate mannose synthase .

Structural Determinants of Reactivity

  • Trans configuration : The all-trans geometry prevents cyclization, ensuring linear chain elongation .

  • Diphosphate group : Serves as a leaving group during prenyl transfer reactions, enhancing nucleophilic attack efficiency .

Q & A

Basic Research Questions

Q. What metabolic pathways involve all-trans-decaprenyl diphosphate(3-), and what experimental methods are used to confirm its role?

All-trans-decaprenyl diphosphate(3-) is a key intermediate in terpenoid backbone biosynthesis and cofactor biosynthesis pathways. It serves as a substrate for enzymes like decaprenyl-diphosphate synthase subunits 1 and 2, which catalyze the formation of polyprenyl chains critical for ubiquinone (CoQ) biosynthesis. To confirm its role, researchers employ:

  • Enzyme activity assays : Purified synthase subunits are incubated with isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) precursors, followed by LC-MS to detect product formation .
  • Gene knockout studies : Disruption of synthase genes (e.g., dps1/dps2) in model organisms (e.g., E. coli) and subsequent metabolite profiling via HPLC to observe pathway blockages .

Q. How can researchers detect and quantify all-trans-decaprenyl diphosphate(3-) in biological samples?

Detection requires chromatographic separation paired with mass spectrometry :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Reverse-phase columns (C18) with negative-ion electrospray ionization (ESI) are used for separation and quantification. Calibration curves are generated using synthetic standards .
  • Radiolabeling : Incorporation of 14C^{14}\text{C}-labeled IPP or DMAPP into polyprenyl chains, followed by scintillation counting to measure enzymatic activity .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzyme kinetic data for decaprenyl-diphosphate synthases?

Discrepancies in kinetic parameters (e.g., KmK_m, VmaxV_{max}) often arise from:

  • Source variation : Enzyme isoforms from different organisms (e.g., M. smegmatis vs. H. sapiens) may exhibit divergent substrate affinities .
  • Inhibitor interference : Endogenous inhibitors (e.g., ADP, GDP) can modulate activity. For example, ADP inhibits M. smegmatis PRPP synthase with an IC50_{50} of 174 ± 46 μM, while GDP acts as a partial inhibitor .
    Methodological solutions :
    • Pre-assay dialysis to remove endogenous nucleotides.
    • Competition experiments using ATP analogs to differentiate inhibitor effects .

Q. What structural biology techniques elucidate the mechanism of decaprenyl-diphosphate synthase?

  • X-ray crystallography : Resolves 3D structures of synthase-ligand complexes (e.g., with IPP or DMAPP) to identify catalytic residues. For example, Class I PRPP synthases show strict ATP dependence, with conserved Mg2+^{2+}-binding motifs .
  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : Determines oligomeric states (e.g., hexameric vs. dimeric forms) critical for enzyme activity .
  • Molecular Dynamics Simulations : Predicts conformational changes during substrate binding and chain elongation .

Q. Data Contradiction Analysis

Q. How can conflicting results in polyprenyl chain length regulation be addressed experimentally?

Variability in chain length (e.g., C50_{50} vs. C40_{40} products) may stem from:

  • Substrate availability : Limiting IPP/DMAPP ratios alter elongation rates.
  • Post-translational modifications : Phosphorylation or acetylation of synthase subunits modulates processivity.
    Experimental design :
    • In vitro reconstitution : Use purified synthase with controlled substrate ratios.
    • Site-directed mutagenesis : Target residues in the synthase’s hydrophobic cavity to test their role in chain-length determination .

Q. Methodological Guidance

Q. What strategies optimize the study of all-trans-decaprenyl diphosphate(3-) in membrane-associated systems?

  • Membrane extraction : Use detergents (e.g., CHAPS) to solubilize polyprenyl-diphosphate synthases without denaturation .
  • Lipidomics workflows : Combine LC-MS with collision-induced dissociation (CID) to distinguish isoprenoids from phospholipids .

Propiedades

Fórmula molecular

C50H81O7P2-3

Peso molecular

856.1 g/mol

Nombre IUPAC

[[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/p-3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+

Clave InChI

FSCYHDCTHRVSKN-CMVHWAPMSA-K

SMILES isomérico

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES canónico

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C

Origen del producto

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

All-trans-decaprenyl diphosphate(3-)
All-trans-decaprenyl diphosphate(3-)
All-trans-decaprenyl diphosphate(3-)
All-trans-decaprenyl diphosphate(3-)
All-trans-decaprenyl diphosphate(3-)
All-trans-decaprenyl diphosphate(3-)

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